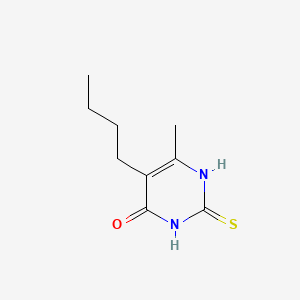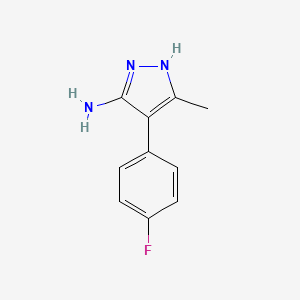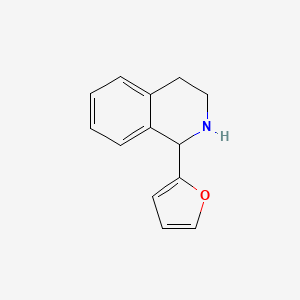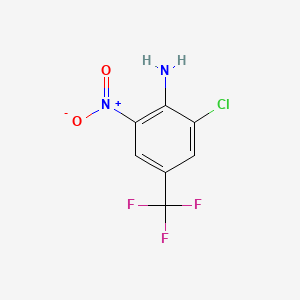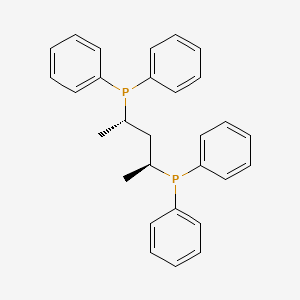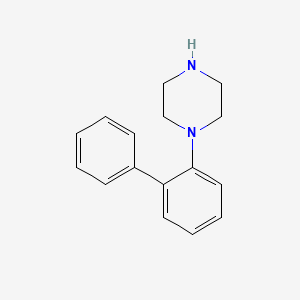
1-(Biphenyl-2-yl) piperazine
Vue d'ensemble
Description
1-(Biphenyl-2-yl) piperazine is an organic compound that features a piperazine ring substituted with a biphenyl group at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry and its role as a building block in the synthesis of various pharmacologically active molecules.
Mécanisme D'action
Target of Action
For instance, piperazine is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings .
Mode of Action
Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This paralysis is likely due to the compound’s interaction with GABA receptors .
Biochemical Pathways
The action of piperazine derivatives often involves the gabaergic system . By acting as a GABA receptor agonist, piperazine can affect neurotransmission and potentially influence various biochemical pathways.
Pharmacokinetics
It’s known that biphenyl derivatives are small-molecule inhibitors with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
The general effect of piperazine compounds is to cause paralysis in parasites, facilitating their removal or expulsion from the host body .
Action Environment
It’s known that the storage stability of biphenyl type epoxy resins at room temperature is low . Therefore, the stability of 1-(Biphenyl-2-yl) piperazine might also be influenced by environmental conditions such as temperature.
Analyse Biochimique
Biochemical Properties
1-(Biphenyl-2-yl) piperazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme acetylcholinesterase, where this compound acts as an inhibitor, thereby affecting the breakdown of acetylcholine . This interaction is significant in the context of neurological functions and disorders. Additionally, this compound has been shown to bind to serotonin receptors, influencing neurotransmitter signaling pathways . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurotransmission and enzyme regulation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has demonstrated cytotoxic effects, leading to apoptosis or programmed cell death . It influences cell signaling pathways by upregulating apoptotic markers such as cleaved caspase-3 and cytochrome c . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival . These cellular effects underscore the compound’s potential as an anticancer agent and its broader impact on cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For example, its inhibition of acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Additionally, this compound’s interaction with serotonin receptors modulates neurotransmitter release and receptor activity . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained cytotoxic effects on cancer cells, with apoptosis being a prominent outcome . These temporal effects are crucial for designing experiments and understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity . At higher doses, adverse effects such as neurotoxicity and gastrointestinal disturbances have been reported . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for therapeutic applications. In animal models, this compound has shown promise in treating neurological disorders and cancers, but careful consideration of dosage is essential to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which can influence the compound’s overall efficacy and toxicity. Additionally, this compound affects metabolic flux by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation . Understanding these metabolic pathways is critical for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound can accumulate in specific cellular compartments, affecting its localization and activity . The distribution of the compound within tissues is also determined by its affinity for different biomolecules and its ability to cross biological barriers . These factors are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and apoptosis . Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Biphenyl-2-yl) piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between protected 1,2-diamines and 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of the desired piperazine derivative . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine . These methods are preferred due to their high selectivity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Biphenyl-2-yl) piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(Biphenyl-2-yl) piperazine is widely used in scientific research due to its versatile chemical properties. It serves as a precursor in the synthesis of numerous pharmacologically active compounds, including antipsychotics, antidepressants, and anti-inflammatory agents . Additionally, it is employed in the development of new materials and as a ligand in coordination chemistry .
Comparaison Avec Des Composés Similaires
Piperazine: A simpler analog with a six-membered ring containing two nitrogen atoms.
Piperidine: Another nitrogen-containing heterocycle, but with only one nitrogen atom in the ring.
Morpholine: A six-membered ring with one nitrogen and one oxygen atom.
Uniqueness: 1-(Biphenyl-2-yl) piperazine is unique due to the presence of the biphenyl group, which enhances its pharmacological properties and allows for greater structural diversity in drug design . This compound’s ability to interact with multiple molecular targets and its versatility in synthetic chemistry make it a valuable tool in medicinal chemistry and drug development .
Propriétés
IUPAC Name |
1-(2-phenylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18/h1-9,17H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRVRTJVCWZOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029791 | |
| Record name | 1-(2-Biphenylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180698-18-4 | |
| Record name | 1-(2-Diphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180698184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Biphenylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-DIPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5S5265H6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


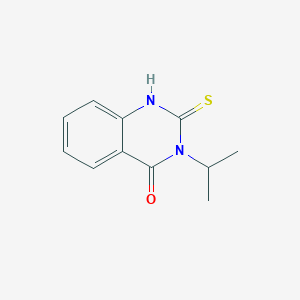
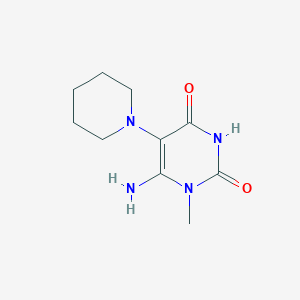
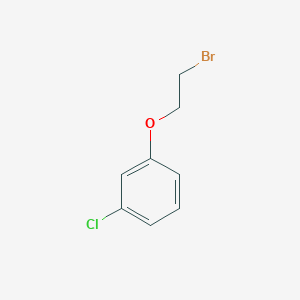
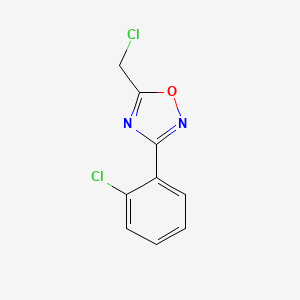
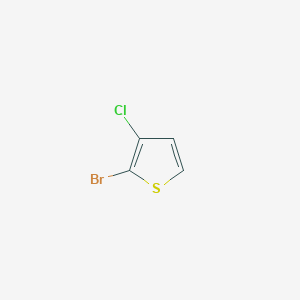

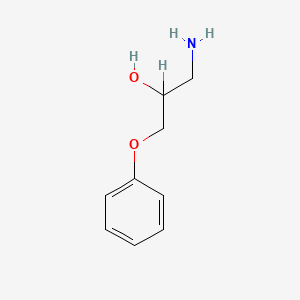
![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)
